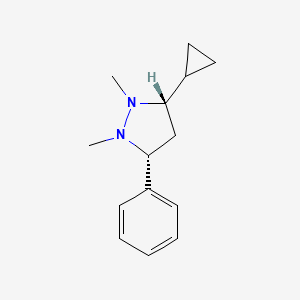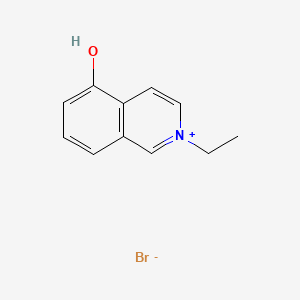
2-Ethyl-5-hydroxyisoquinolinium, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5-hydroxyisoquinolinium, bromide is a quaternary ammonium compound with the molecular formula C({11})H({12})BrNO. It is known for its unique structure, which includes an isoquinolinium core substituted with an ethyl group at the second position and a hydroxyl group at the fifth position. This compound is often used in various chemical and biological research applications due to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxyisoquinolinium, bromide typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline, which is then subjected to alkylation to introduce the ethyl group at the second position.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the fifth position. This can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Quaternization: The final step is the quaternization of the nitrogen atom in the isoquinoline ring. This is typically done using methyl bromide or another alkylating agent to form the quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The industrial process would also focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
2-Ethyl-5-hydroxyisoquinolinium, bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the bromide ion, potentially forming a neutral isoquinoline derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or even organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Nucleophiles such as sodium chloride (NaCl), sodium iodide (NaI), or organic thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ethyl-5-oxoisoquinolinium, while substitution reactions can produce various isoquinolinium salts.
科学研究应用
2-Ethyl-5-hydroxyisoquinolinium, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quaternary ammonium compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which 2-Ethyl-5-hydroxyisoquinolinium, bromide exerts its effects is largely dependent on its interaction with biological molecules. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These molecular interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
2-Ethyl-5-hydroxyisoquinolinium, bromide can be compared with other quaternary ammonium compounds, such as:
2-Methyl-5-hydroxyisoquinolinium, bromide: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-methoxyisoquinolinium, bromide: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Ethyl-5-hydroxyquinolinium, bromide: Similar structure but with a quinolinium core instead of an isoquinolinium core.
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of both an ethyl and a hydroxyl group, which can influence its reactivity and biological activity.
属性
CAS 编号 |
4501-30-8 |
|---|---|
分子式 |
C11H12BrNO |
分子量 |
254.12 g/mol |
IUPAC 名称 |
2-ethylisoquinolin-2-ium-5-ol;bromide |
InChI |
InChI=1S/C11H11NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h3-8H,2H2,1H3;1H |
InChI 键 |
DGBDVEWOXFCLJE-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1=CC2=C(C=C1)C(=CC=C2)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


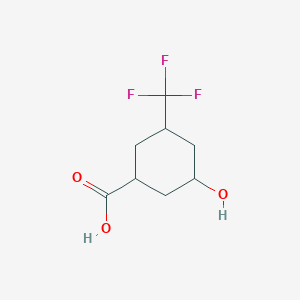
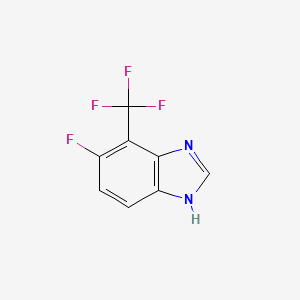
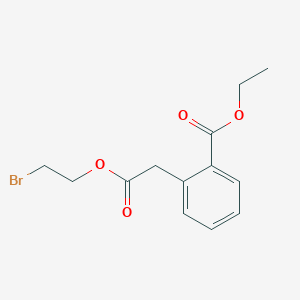
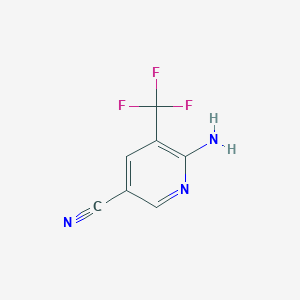
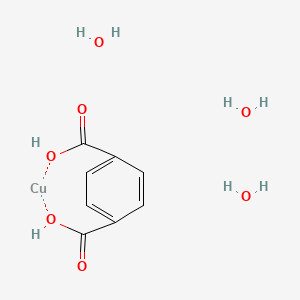
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12858839.png)

![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858849.png)
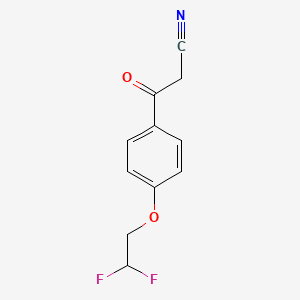
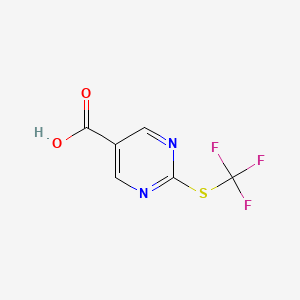
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12858857.png)

